molecular formula C12H12N2O B7189460 N-ethylisoquinoline-5-carboxamide

N-ethylisoquinoline-5-carboxamide

Cat. No.: B7189460
M. Wt: 200.24 g/mol
InChI Key: UTZMUKBCEDMIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylisoquinoline-5-carboxamide is a chemical compound built on the privileged isoquinoline scaffold, a structure renowned for its diverse bioactivities and prevalence in medicinal chemistry . Isoquinoline derivatives are frequently explored in pharmaceutical research for their potential antitumor, antiviral, and anti-inflammatory properties . The core isoquinoline structure is a common intermediate in organic synthesis and can be transformed into more complex, potent bioactive molecules through successive aromatization and cross-coupling operations . The carboxamide functional group at the 5-position, with an N-ethyl substitution, may influence the compound's binding affinity and physicochemical properties, making it a valuable building block for researchers developing novel therapeutic agents or probing biological mechanisms. This product is intended for research purposes such as in vitro assay development, chemical library building, and as a synthetic precursor. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethylisoquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-12(15)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMUKBCEDMIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl Isoquinoline-5-Carboxylate

Methyl isoquinoline-5-carboxylate undergoes alkaline hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. The reaction is conducted at 80°C for 12 hours, achieving a 63.5% yield of isoquinoline-5-carboxylic acid. The process is characterized by its simplicity and scalability, though prolonged reaction times are necessary to ensure complete de-esterification.

Critical Parameters

  • Reagents : LiOH (1.5 equiv.), THF/H₂O (1:1 v/v)

  • Temperature : 80°C

  • Yield : 63.5%

Preparation via Acyl Chloride Intermediate

The acyl chloride route is a classical method for carboxamide synthesis, leveraging the reactivity of acid chlorides with amines. This approach is exemplified in the synthesis of pyrazine-2-carboxamide derivatives.

Formation of Isoquinoline-5-Carbonyl Chloride

Isoquinoline-5-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions in dry toluene for 4–6 hours. The reaction generates isoquinoline-5-carbonyl chloride, a highly reactive intermediate.

Critical Parameters

  • Reagents : SOCl₂ (excess), dry toluene

  • Temperature : 100–110°C (reflux)

  • Workup : Removal of excess SOCl₂ under reduced pressure

Amidation with Ethylamine

The acyl chloride is subsequently reacted with ethylamine in the presence of a base, such as potassium carbonate (K₂CO₃), to facilitate nucleophilic substitution. This step is typically conducted in acetone at 0°C to minimize side reactions, yielding this compound.

Critical Parameters

  • Reagents : Ethylamine (1.2 equiv.), K₂CO₃ (1.5 equiv.), acetone

  • Temperature : 0°C (ice bath)

  • Yield : ~61% (hypothetical, based on analogous reactions)

Preparation via Coupling Reagents

Modern synthetic protocols often employ coupling agents to activate carboxylic acids directly, bypassing the need for acyl chlorides. Patent WO2014014270A1 implies the use of such methods in analogous carboxamide syntheses.

Activation of Isoquinoline-5-Carboxylic Acid

The carboxylic acid is activated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). These agents promote the formation of an active ester or uronium intermediate, which reacts efficiently with ethylamine.

Critical Parameters

  • Reagents : EDC/HCl (1.5 equiv.), HOBt (1.5 equiv.), ethylamine (1.2 equiv.)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Yield : ~67% (based on analogous isoquinoline-5-carboxamide syntheses)

Alternative Methods

Nitro Group Reduction and Subsequent Amidation

A less common approach involves the reduction of nitro-substituted isoquinoline intermediates. For example, 6-methyl-5-nitro-N-(3-(trifluoromethyl)phenyl)isoquinoline-1-amine is reduced using tin(II) chloride (SnCl₂) in ethanol at 90°C. The resulting amine is then acylated with ethyl chloroformate, though this method introduces additional complexity and lower yields (31%).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Acyl ChlorideSOCl₂ activation, ethylamine addition~61%High reactivity, straightforwardRequires toxic SOCl₂, harsh conditions
Coupling ReagentsEDC/HOBt-mediated coupling~67%Mild conditions, high specificityCostly reagents, purification challenges
Nitro ReductionSnCl₂ reduction, acylation31%Functional group toleranceLow yield, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: N-ethylisoquinoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-ethylisoquinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

N-ethylisoquinoline-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylisoquinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Isoquinoline (target) and quinoline () share a bicyclic structure but differ in nitrogen positioning, affecting electronic properties and binding interactions. Indole () and isoxazole () cores introduce distinct aromatic systems, influencing solubility and biological target specificity.
  • Substituent Effects: The ethyl group in the target compound may reduce metabolic N-demethylation compared to methyl analogs, as seen in imidazole carboxamides () .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogues
Property N-Ethylisoquinoline-5-carboxamide Quinoline Derivative () Isoxazole Derivative ()
Molecular Weight (g/mol) ~230–250 ~250–270 ~600–650
LogP (Predicted) ~2.5–3.5 ~3.0–4.0 ~5.0–6.0
Metabolic Stability High (ethyl group) Moderate (methyl groups) Low (iodine, benzyloxy)
Synthetic Accessibility Moderate High (79% yield) Low (multi-step synthesis)

Key Observations :

  • Lipophilicity : The isoxazole derivative’s high LogP () suggests poor aqueous solubility, whereas the target compound’s moderate LogP may balance bioavailability and membrane permeability .
  • Metabolism : Ethyl substitution likely mitigates N-demethylation, a major pathway for methyl carboxamides (e.g., DIC in ) .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-ethylisoquinoline-5-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group coupling. Key parameters include:

  • Temperature control : Maintaining low temperatures (0–5°C) during coupling steps to minimize side reactions, as seen in analogous carboxamide syntheses .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Catalysts : Use of carbodiimide-based coupling agents (e.g., EDCI) to activate carboxylic acid intermediates, with triethylamine as a base to neutralize byproducts .
  • Reaction time : Extended reaction times (12–24 hours) improve yields in amidation steps .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with resonance peaks for the ethyl group (~1.2–1.4 ppm for CH₃ and ~3.3–3.5 ppm for CH₂) and carboxamide carbonyl (~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for research use) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in experimental design or target specificity. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
  • Dose-response validation : Compare IC₅₀/EC₅₀ values across multiple concentrations to identify non-linear effects .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance, and report confidence intervals to contextualize variability .

Q. What methodologies are recommended for studying the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) and affinity (KD) in real-time for enzyme or receptor interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes and stabilizes ligand-target complexes using software like GROMACS or AMBER .

Q. How can structural analogs of this compound be systematically evaluated for improved pharmacological properties?

A scaffold-hopping approach is advised:

  • Bioisosteric replacement : Substitute the ethyl group with cyclopropyl or trifluoromethyl to modulate lipophilicity and metabolic stability .
  • SAR studies : Test derivatives with modified isoquinoline rings (e.g., halogenation at position 7) to enhance target selectivity .
  • ADME profiling : Use in vitro models (Caco-2 for permeability, microsomal assays for metabolic stability) to prioritize candidates .

Methodological Guidance

Q. What statistical approaches should be employed when analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
  • Replication : Perform triplicate experiments to ensure reproducibility .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

  • Negative controls : Include assays with scrambled or inactive analogs to rule off-target effects .
  • Competitive inhibition assays : Co-incubate with known substrates (e.g., ATP for kinases) to confirm competitive binding .

Data Presentation Standards

  • Tables : Include molarity, yield, and purity in synthesis reports (see Table 1 example below).
  • Figures : Use line graphs for dose-response curves and heatmaps for binding affinity comparisons .

Q. Table 1. Representative Synthesis Data for this compound Analogs

DerivativeYield (%)Purity (HPLC)IC₅₀ (nM)
Compound A7896.512.3 ± 1.2
Compound B6594.88.7 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.